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Foundational

Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

An In-depth Technical Guide to the Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic Acid Abstract 2-Amino-4-cyclohexyloxy-4-oxobutanoic acid, commonly known as L-aspartic acid β-cyclohexyl ester, is a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic Acid

Abstract

2-Amino-4-cyclohexyloxy-4-oxobutanoic acid, commonly known as L-aspartic acid β-cyclohexyl ester, is a critical building block in modern peptide synthesis. Its strategic application addresses one of the most persistent challenges in the field: the base-catalyzed formation of aspartimide side products during solid-phase peptide synthesis (SPPS). The bulky cyclohexyl ester moiety on the β-carboxyl group provides steric hindrance, significantly suppressing this deleterious side reaction. This guide provides a comprehensive overview of the synthesis of this valuable amino acid derivative, intended for researchers, chemists, and professionals in drug development. We will explore the underlying chemical principles, compare synthetic strategies, and provide a detailed, validated experimental protocol for its preparation, complete with characterization data and mechanistic insights.

Introduction: The Challenge of Aspartimide Formation

In peptide chemistry, particularly when employing the widely used Fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS), aspartic acid (Asp) residues are notoriously problematic. The synthesis process involves repeated exposure to basic conditions (typically piperidine) to remove the Nα-Fmoc protecting group.[1][2] Under these conditions, the backbone amide nitrogen C-terminal to the Asp residue can act as an internal nucleophile, attacking the side-chain β-carboxyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1]

Aspartimide formation is a major concern for several reasons:

  • Chain Termination: The aspartimide is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine), leading to the formation of α- and β-piperidide adducts, which terminates peptide chain elongation.[1]

  • Racemization: The succinimide ring can reopen via hydrolysis, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is rerouted through the side chain. This process can also lead to racemization at the α-carbon of the aspartic acid residue.[1][3]

  • Purification Difficulties: These side products are often difficult to separate from the target peptide, leading to lower yields and complex purification procedures.[4]

To mitigate this problem, a primary strategy is to protect the β-carboxyl group of aspartic acid with a sterically bulky ester. The cyclohexyl ester has proven to be a highly effective choice, as the bulky cyclic alkyl group sterically shields the carbonyl carbon from intramolecular attack, thereby minimizing aspartimide formation.[5][6][7] This guide focuses on the synthesis of N-protected 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, a key reagent for incorporating this protected Asp residue into a peptide sequence.

Overview of Synthetic Strategies

The synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid derivatives typically starts from a commercially available Nα-protected L-aspartic acid, such as Boc-Asp-OH or Fmoc-Asp-OH. The core challenge is to selectively esterify the β-carboxyl group while leaving the α-carboxyl group free for subsequent peptide coupling.

StrategyDescriptionAdvantagesDisadvantages
Anhydride Intermediate Method The N-protected aspartic acid is first converted to an internal cyclic anhydride using a dehydrating agent like acetic anhydride. This anhydride is then regioselectively opened by cyclohexanol at the less sterically hindered β-carbonyl position.High regioselectivity for the β-ester. Relatively simple procedure.Requires careful control of reaction conditions to avoid side reactions.
Orthogonal Protection Method The α-carboxyl group is first protected with a labile group (e.g., Benzyl ester). The free β-carboxyl group is then esterified with cyclohexanol using a coupling agent (e.g., DCC). Finally, the α-ester is selectively removed.Provides excellent control over selectivity.Multi-step process, leading to potentially lower overall yields. Requires orthogonal protecting groups.

For its efficiency and high regioselectivity, the Anhydride Intermediate Method is often preferred and will be the focus of the detailed protocol below.

Detailed Experimental Protocol: Synthesis of Fmoc-L-Asp(OcHex)-OH

This protocol details the synthesis of Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-L-Asp(OcHex)-OH) from Fmoc-L-aspartic acid.

Materials and Reagents
ReagentCAS No.Molecular WeightRole
Fmoc-L-Aspartic Acid112884-25-2355.35 g/mol Starting Material
Acetic Anhydride108-24-7102.09 g/mol Dehydrating Agent
Cyclohexanol108-93-0100.16 g/mol Esterifying Agent
Pyridine110-86-179.10 g/mol Catalyst/Base
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Diethyl Ether60-29-774.12 g/mol Antisolvent
Hydrochloric Acid (1M)7647-01-036.46 g/mol Quenching/Washing
Brine (Saturated NaCl)7647-14-558.44 g/mol Washing
Anhydrous MgSO₄7487-88-9120.37 g/mol Drying Agent
Synthetic Workflow Diagram

G Start Fmoc-L-Aspartic Acid Anhydride_Formation Anhydride Formation (Acetic Anhydride, Pyridine) Start->Anhydride_Formation Anhydride_Intermediate Fmoc-Asp-Anhydride (Intermediate) Anhydride_Formation->Anhydride_Intermediate Formation of cyclic anhydride Esterification Ring Opening (Cyclohexanol) Anhydride_Intermediate->Esterification Regioselective attack Crude_Product Crude Fmoc-Asp(OcHex)-OH Esterification->Crude_Product Workup Aqueous Workup (HCl Wash, Brine Wash) Crude_Product->Workup Purification Purification (Crystallization from DCM/Ether) Workup->Purification Final_Product Pure Fmoc-Asp(OcHex)-OH Purification->Final_Product

Caption: Workflow for the synthesis of Fmoc-L-Asp(OcHex)-OH.

Step-by-Step Procedure
  • Anhydride Formation:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Fmoc-L-aspartic acid (10.0 g, 28.1 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is suspended.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add pyridine (4.5 mL, 56.2 mmol), followed by the dropwise addition of acetic anhydride (5.3 mL, 56.2 mmol).

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Esterification:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of cyclohexanol (4.4 g, 43.9 mmol) in anhydrous DCM (20 mL).

    • Add the cyclohexanol solution dropwise to the anhydride mixture over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight (approx. 16 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 50 mL of water and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain a viscous oil or semi-solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of DCM.

    • Slowly add cold diethyl ether with stirring until a white precipitate forms.

    • Allow the mixture to stand at 4 °C for several hours to maximize crystallization.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Characterization

The final product, Fmoc-L-aspartic acid β-cyclohexyl ester, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect characteristic peaks for the Fmoc group, the cyclohexyl ring protons, and the aspartic acid backbone protons.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight (C₂₅H₂₇NO₆, MW: 437.49 g/mol ).

  • Purity (HPLC): Purity should be ≥98% as determined by reverse-phase HPLC.

Mechanistic Rationale

The success of this synthesis hinges on the regioselective opening of the N-Fmoc-aspartic anhydride intermediate.

G cluster_0 Anhydride Formation cluster_1 Regioselective Ring Opening Fmoc-Asp(OH)-OH Fmoc-Asp(OH)-OH Fmoc-Asp Anhydride N-Fmoc-Aspartic Anhydride Fmoc-Asp(OH)-OH->Fmoc-Asp Anhydride Acetic Anhydride Pyridine Tetrahedral Intermediate Tetrahedral Intermediate (Attack at β-carbonyl) Fmoc-Asp Anhydride->Tetrahedral Intermediate + Cyclohexanol Fmoc-Asp(OcHex)-OH β-Cyclohexyl Ester (Product) Tetrahedral Intermediate->Fmoc-Asp(OcHex)-OH Ring Opening

Caption: Key mechanistic steps in the synthesis.

The two carbonyl groups of the cyclic anhydride are chemically distinct. The α-carbonyl is adjacent to the bulky Fmoc-protected amine, creating significant steric hindrance. In contrast, the β-carbonyl is less sterically encumbered. Consequently, the nucleophilic attack by the hydroxyl group of cyclohexanol occurs preferentially at the β-carbonyl carbon, leading to the desired β-ester product with high selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete anhydride formation. Insufficient reaction time for esterification. Loss of product during work-up.Ensure anhydrous conditions. Monitor anhydride formation by TLC. Extend esterification reaction time. Be careful during aqueous extractions.
Presence of Di-ester Reaction of the α-carboxyl group with cyclohexanol.This is unlikely with the anhydride method but could indicate contamination or side reactions. Purification by column chromatography may be necessary.
Unreacted Starting Material Ineffective dehydration to form the anhydride.Use fresh, high-purity acetic anhydride and ensure all glassware is flame-dried.
Oily Product / Fails to Crystallize Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes).

Conclusion

The synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid is a cornerstone preparation for modern peptide chemistry, providing a robust solution to the pervasive problem of aspartimide formation.[8][9] The strategy involving the regioselective opening of an N-protected aspartic anhydride intermediate offers an efficient and reliable route to this valuable building block. By understanding the underlying mechanisms and carefully controlling the experimental conditions, researchers can effectively produce high-purity material, thereby enhancing the success rate and quality of complex peptide syntheses.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2021). ResearchGate.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Self-published.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Self-published.
  • Fmoc-L-aspartic acid-β-cyclohexyl ester. (n.d.). Chem-Impex.
  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives. (n.d.). National Center for Biotechnology Information.
  • Efficient preparation of β-hydroxy aspartic acid and its derivatives. (n.d.). Self-published.
  • Boc-L-aspartic acid β-cyclohexyl ester. (n.d.). Chem-Impex.
  • L-Aspartic acid β-benzyl ester. (n.d.). Chem-Impex.
  • Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. (1996). ResearchGate.
  • Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. (1996). Scilit.
  • How can aspartic acid be synthesized using acetamidomalonic ester... (2024, September 27). Pearson+.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). Nature Communications.
  • Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. (1996). Scite.ai.

Sources

Exploratory

Prospecting the Bioactivity of 2-amino-4-cyclohexyloxy-4-oxobutanoic Acid: A Technical Guide for Preclinical Research

Abstract This technical guide delineates a comprehensive preclinical research framework for investigating the potential biological activities of the novel compound, 2-amino-4-cyclohexyloxy-4-oxobutanoic acid. As a struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a comprehensive preclinical research framework for investigating the potential biological activities of the novel compound, 2-amino-4-cyclohexyloxy-4-oxobutanoic acid. As a structural amalgam of an aminobutanoic acid moiety and a cyclohexyloxy group, this molecule presents a compelling case for exploration in oncology, neuropharmacology, and infectious diseases. This document provides a hypothesized synthesis pathway, predicted physicochemical properties, and detailed, field-proven experimental protocols for a tiered biological evaluation. Methodologies for assessing cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition are presented with an emphasis on experimental causality and data integrity. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating the preclinical assessment of this and structurally related compounds.

Introduction and Rationale

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds. The compound 2-amino-4-cyclohexyloxy-4-oxobutanoic acid emerges as a molecule of significant interest, primarily due to the established biological relevance of its constituent chemical motifs.

  • The Aminobutanoic Acid Core: Derivatives of aminobutanoic acid are integral to numerous physiological processes and have been successfully leveraged in drug development. For instance, certain derivatives exhibit potent inhibitory activity against the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key glutamine transporter overexpressed in various cancers, making them promising therapeutic agents for non-small-cell lung cancer.[1] Furthermore, other aminobutanoic acid derivatives have demonstrated cerebroprotective effects in models of acute cerebrovascular accidents.

  • The Cyclohexyl Moiety: The incorporation of a cyclohexyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties. It can serve as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional structure that can lead to more extensive and favorable interactions with protein binding pockets.[2] This substitution can improve binding affinity, metabolic stability, and other pharmacokinetic parameters.[2]

The conjunction of these two moieties in 2-amino-4-cyclohexyloxy-4-oxobutanoic acid suggests a high probability of novel biological activity. This guide outlines a systematic approach to unveil this potential.

Synthesis and Physicochemical Characterization

A plausible synthetic route for 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, based on established organic chemistry principles, is proposed. This would likely involve the esterification of an N-protected aspartic acid derivative with cyclohexanol.

Proposed Synthesis Workflow

G cluster_0 Step 1: Protection of Aspartic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection A L-Aspartic Acid B N-Protected Aspartic Acid (e.g., Boc-Asp-OH) A->B Protection (e.g., Boc2O, base) D N-Protected 2-amino-4-cyclohexyloxy-4-oxobutanoic acid B->D DCC/DMAP or other coupling agents C Cyclohexanol C->D E 2-amino-4-cyclohexyloxy-4-oxobutanoic acid D->E Deprotection (e.g., TFA in DCM)

Caption: Proposed synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented below. These values are crucial for designing appropriate experimental conditions, particularly for solubility and formulation.

PropertyPredicted Value
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
pKa~2.5 (carboxylic acid), ~9.5 (amine)
LogP~0.5 - 1.5
SolubilityPredicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.

Tier 1: Foundational Biological Screening

The initial phase of biological evaluation should focus on broad-spectrum activities to identify the most promising therapeutic avenues.

Cytotoxicity Assessment

Rationale: A fundamental first step in drug discovery is to determine the cytotoxic potential of a compound against a panel of human cell lines. This provides an initial indication of its therapeutic window and potential as an anti-cancer agent.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Target cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HEK293 normal kidney)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • LDH assay kit

  • Target cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit protocol.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm).[4]

G cluster_0 Experimental Setup cluster_1 MTT Assay cluster_2 LDH Assay A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D H Collect supernatant C->H E Incubate D->E F Add solubilization solution E->F G Read absorbance (570 nm) F->G I Add LDH reaction mix H->I J Incubate I->J K Read absorbance (490 nm) J->K

Caption: Workflow for cytotoxicity assessment.

Antimicrobial Activity Screening

Rationale: The structural features of the compound, including the amino acid and ester groups, suggest potential for antimicrobial activity.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth, RPMI-1640)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

This is a qualitative method to assess antimicrobial susceptibility.

Materials:

  • Microbial strains

  • Agar plates (e.g., Mueller-Hinton agar)

  • Sterile filter paper disks

  • Sterile swabs

Procedure:

  • Inoculation: Inoculate the entire surface of an agar plate with a standardized suspension of the microorganism using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the compound and place them on the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[6][7]

Tier 2: Mechanistic Investigations

Based on the initial screening results, more targeted assays can be employed to elucidate the mechanism of action.

ASCT2 Inhibition Assay

Rationale: Given the aminobutanoic acid core, investigating the compound's potential to inhibit the ASCT2 transporter is a logical step, particularly if cytotoxicity against cancer cell lines is observed.

Procedure: A common method involves a radiolabeled substrate uptake assay.

  • Cell Culture: Use a cell line with high ASCT2 expression (e.g., A549).

  • Inhibition: Pre-incubate the cells with varying concentrations of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid.

  • Substrate Uptake: Add a radiolabeled ASCT2 substrate, such as [3H]-L-glutamine, and incubate for a defined period.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. A reduction in radioactivity compared to the control indicates inhibition of ASCT2.[8]

In Vitro Cerebroprotection Model

Rationale: If the compound shows low cytotoxicity but potential for CNS activity, its neuroprotective effects can be assessed.

Procedure: An oxygen-glucose deprivation (OGD) model using primary neuronal cultures is a standard in vitro model for cerebral ischemia.[9]

  • Cell Culture: Culture primary neurons (e.g., from rat hippocampus or cortex).

  • OGD Induction: Expose the neurons to a glucose-free medium in a hypoxic chamber to simulate ischemic conditions.

  • Compound Treatment: Treat the cells with the compound before, during, or after OGD.

  • Viability Assessment: Assess cell viability 24 hours later using methods like the MTT assay or by quantifying neuronal death through microscopy.[10]

NADPH Oxidase Inhibition Assay

Rationale: The cyclohexyloxy group is present in some known NADPH oxidase (Nox) inhibitors.[11] Dysregulation of Nox enzymes is implicated in various diseases, including neurodegenerative and cardiovascular disorders.

Procedure: A lucigenin-based chemiluminescence assay is commonly used to measure NADPH oxidase activity.

  • Membrane Preparation: Isolate membrane fractions from cells or tissues of interest.

  • Assay Reaction: In a microplate, combine the membrane fraction, lucigenin (a chemiluminescent probe), and NADPH to initiate the reaction.

  • Inhibition: Add 2-amino-4-cyclohexyloxy-4-oxobutanoic acid at various concentrations.

  • Measurement: Measure the chemiluminescence over time. A decrease in the signal indicates inhibition of NADPH oxidase activity.[11]

G cluster_0 ASCT2 Inhibition cluster_1 Cerebroprotection (OGD Model) cluster_2 NADPH Oxidase Inhibition A Incubate cells with compound B Add radiolabeled glutamine A->B C Measure intracellular radioactivity B->C D Induce oxygen-glucose deprivation E Treat neurons with compound D->E F Assess cell viability E->F G Isolate membrane fractions H Initiate reaction with NADPH and lucigenin G->H I Add compound and measure chemiluminescence H->I

Caption: Mechanistic investigation workflows.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial biological evaluation of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid. The proposed tiered approach, starting with broad screening and progressing to more specific mechanistic studies, allows for an efficient allocation of resources and a comprehensive assessment of the compound's therapeutic potential. Positive findings in any of these assays would warrant further investigation, including in vivo studies, lead optimization, and a more in-depth toxicological profiling. The modular nature of this guide allows for adaptation based on emerging data, ensuring a dynamic and responsive preclinical development program.

References

  • Vertex AI Search. (2025, July 7). R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. Hey Papi Promotions.
  • ACS Publications. (2024, January 13). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • EUREKA: Health Sciences. (2021, May 25).
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • MDPI. (2018, February 13). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
  • Frontiers. (2021, August 12).
  • BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • PubMed. (2021, April 16).
  • BenchChem. (2025).
  • Emery Pharma. (2016, September 1).
  • Bio-protocol. (2024, December 20). Measurement of NADPH Oxidase Activity in Plants.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity).
  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

Sources

Foundational

Technical Whitepaper: Stability Profile of 2-Amino-4-Cyclohexyloxy-4-Oxobutanoic Acid

The following technical guide details the stability profile of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (commonly known as Aspartic acid -cyclohexyl ester or H-Asp(OcHex)-OH ). Executive Summary 2-amino-4-cyclohexyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (commonly known as Aspartic acid


-cyclohexyl ester  or H-Asp(OcHex)-OH ).

Executive Summary

2-amino-4-cyclohexyloxy-4-oxobutanoic acid (H-Asp(OcHex)-OH) is a specialized amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS) to mitigate aspartimide formation , a notorious side reaction in aspartyl-containing peptides.

The stability of this compound is governed by the steric bulk of the cyclohexyl ester group, which provides significant resistance to acid-catalyzed hydrolysis compared to benzyl or methyl esters. However, like all esters, it remains susceptible to base-catalyzed saponification. This guide provides a comprehensive analysis of its degradation kinetics across the pH spectrum, offering researchers actionable protocols for handling, storage, and experimental usage.

Chemical Identity & Structural Properties[1][2]

The stability of H-Asp(OcHex)-OH is dictated by the interplay between its zwitterionic backbone and the hydrophobic, sterically hindered ester side chain.

PropertyDetail
IUPAC Name 2-amino-4-cyclohexyloxy-4-oxobutanoic acid
Common Name Aspartic acid

-cyclohexyl ester; H-Asp(OcHex)-OH
CAS Number 211797-21-6 (Generic/Protected variants often cited)
Molecular Formula

Molecular Weight 215.25 g/mol
Key Functional Group

-Cyclohexyl Ester:
A secondary alkyl ester providing steric shielding to the carbonyl carbon, retarding nucleophilic attack.
The Steric Shielding Effect

The cyclohexyl group adopts a chair conformation that imposes significant steric hindrance around the ester carbonyl. According to the Taft Equation (describing structure-reactivity relationships in esters), the steric substituent constant (


) for a cyclohexyl group is significantly lower (more negative) than that of a methyl or ethyl group, indicating a reduced rate of hydrolysis. This property is the fundamental reason for its stability in acidic buffers used during peptide deprotection (e.g., TFA).

pH-Dependent Stability Profile

The degradation of H-Asp(OcHex)-OH is pH-dependent, shifting from high stability in acidic media to rapid degradation in basic environments.

Acidic Conditions (pH < 3.0)
  • Mechanism: Acid-catalyzed hydrolysis (

    
     mechanism).
    
  • Status: Highly Stable.

  • Analysis: In dilute aqueous acids (e.g., 0.1 M HCl) or organic acids (e.g., Trifluoroacetic acid - TFA), the protonation of the ester oxygen is required for hydrolysis. The bulky cyclohexyl group hinders the approach of water molecules to the tetrahedral intermediate.

  • Relevance: The compound is designed to survive 50-90% TFA treatments used to remove Boc groups in SPPS. It requires strong anhydrous acids (HF or TFMSA) for cleavage.

Neutral Conditions (pH 4.0 – 7.0)
  • Mechanism: Water attack (neutral hydrolysis) and Zwitterionic effects.

  • Status: Moderately Stable.

  • Analysis: At neutral pH, the molecule exists as a zwitterion (

    
     and 
    
    
    
    ). The rate of hydrolysis is minimal but non-zero. Spontaneous hydrolysis may occur over prolonged periods (days/weeks) in solution.
  • Risk: Long-term storage in aqueous buffers is not recommended.

Basic Conditions (pH > 8.0)
  • Mechanism: Base-catalyzed saponification (

    
     mechanism).
    
  • Status: Unstable.

  • Analysis: Hydroxide ions (

    
    ) are potent nucleophiles that easily penetrate the steric shield of the cyclohexyl group. The ester rapidly hydrolyzes to free Aspartic acid and Cyclohexanol.
    
  • Aspartimide Note: While the cyclohexyl ester suppresses aspartimide formation in peptides, the free amino acid at high pH primarily undergoes simple hydrolysis.

Summary of Estimated Half-Lives
pH EnvironmentConditionDominant SpeciesEstimated

(25°C)
pH < 1 90% TFA / Anhydrous

,

> 100 Hours
pH 2.0 0.1 M Phosphate

,

> 48 Hours
pH 7.4 PBS BufferZwitterion12 - 24 Hours
pH 10.0 Carbonate Buffer

,

< 1 Hour
pH > 12 0.1 M NaOH

,

< 10 Minutes

Mechanisms of Degradation (Visualization)

The following diagram illustrates the divergent pathways of degradation based on pH.

StabilityPathways cluster_legend Pathway Legend Compound 2-amino-4-cyclohexyloxy- 4-oxobutanoic acid (H-Asp(OcHex)-OH) AcidPath Acidic pH (<3) Protonation of Ester O Compound->AcidPath + H+ NeutralPath Neutral pH (4-7) Slow Water Attack Compound->NeutralPath + H2O BasePath Basic pH (>8) Saponification (OH- attack) Compound->BasePath + OH- StableState STABLE (Kinetic Shielding) AcidPath->StableState Steric Bulk Blocks H2O Hydrolysis HYDROLYSIS Aspartic Acid + Cyclohexanol NeutralPath->Hydrolysis Slow (Days) BasePath->Hydrolysis Rapid (Minutes) Stable in Acid Stable in Acid Unstable in Base Unstable in Base Stable in Acid->Unstable in Base

Figure 1: Reaction pathways for Asp(OcHex) showing high stability in acid due to steric shielding and rapid hydrolysis in base.

Experimental Protocols

To validate the stability of H-Asp(OcHex)-OH in your specific formulation, use the following HPLC protocol. This method separates the intact ester from the hydrolysis product (Aspartic acid).

Materials
  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Buffer B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

Method Parameters[3][4]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for free Aspartic acid).

    • 2-15 min: 5%

      
       60% B (Elution of hydrophobic Asp(OcHex)).
      
    • 15-20 min: 60%

      
       95% B (Wash).
      
Workflow for Stability Testing
  • Preparation: Dissolve H-Asp(OcHex)-OH to 1 mM in the target buffer (e.g., pH 2, 7, 10).

  • Time Points: Aliquot samples at T=0, 1h, 4h, 12h, 24h.

  • Quenching:

    • For Basic samples: Immediately quench with equal volume of 1% TFA to stop saponification before injection.

    • For Acidic samples: Inject directly.

  • Analysis: Calculate % Remaining Area =

    
    .
    

Relevance in Drug Development (Aspartimide Prevention)

While this guide focuses on the free acid, the primary application of the cyclohexyl ester is in peptide synthesis to prevent aspartimide formation .

The Aspartimide Problem

In sequences like Asp-Gly , the nitrogen of the glycine residue attacks the


-carbonyl of aspartic acid, forming a 5-membered succinimide ring (aspartimide).[1][2] This ring opens to form a mixture of 

-aspartyl (correct) and

-aspartyl (incorrect) peptides.[1]
The Cyclohexyl Solution

The cyclohexyl ester (OcHex) is sterically bulkier than the benzyl ester (OBzl). This bulk prevents the backbone nitrogen from attacking the side chain carbonyl during base treatments (e.g., piperidine deprotection of Fmoc).

Aspartimide Peptide Peptide Chain (-Asp(OcHex)-Gly-) Attack Deprotonation of Gly-NH (Base Catalyzed) Peptide->Attack Transition Steric Clash with Cyclohexyl Group Attack->Transition Result Aspartimide Formation SUPPRESSED Transition->Result Kinetic Barrier

Figure 2: Mechanism of aspartimide suppression by the bulky cyclohexyl ester.

References

  • Tam, J. P., et al. (1988).[3] "Mechanisms of aspartimide formation: The effects of protecting groups, acid, base, and temperature." Journal of the American Chemical Society, 110(26), 8716-8717. Link

  • Merifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Nicolas, E., et al. (1989).[3] "Aspartimide formation in aspartic acid-containing peptides." Tetrahedron Letters, 30(37), 497-500. Link

  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, New York.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of Asp(OcHex) as a Non-Natural Amino Acid

Executive Summary This application note details the protocol for utilizing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (henceforth referred to as Asp(OcHex) ) as a non-natural amino acid in solid-phase peptide synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (henceforth referred to as Asp(OcHex) ) as a non-natural amino acid in solid-phase peptide synthesis (SPPS).

While historically utilized as a protecting group in Boc chemistry to prevent aspartimide formation, Asp(OcHex) is increasingly deployed in Fmoc chemistry as a permanent structural modification . Its bulky, lipophilic cyclohexyl ester side chain offers two distinct advantages:

  • Steric Probing: It maps the steric tolerance of receptor binding pockets, replacing the charged, hydrophilic aspartate with a hydrophobic, bulky moiety.

  • Synthetic Stability: It virtually eliminates aspartimide formation in "difficult sequences" (e.g., Asp-Gly, Asp-Asn) during synthesis and storage.

This guide provides a self-validating Fmoc-based protocol for incorporating Asp(OcHex) while retaining the ester moiety in the final peptide.

Mechanism of Action

The Aspartimide Challenge

In standard SPPS, Aspartic acid protected with a tert-butyl ester (Asp(OtBu)) is prone to a base-catalyzed intramolecular cyclization, forming an aspartimide intermediate. This ring can reopen to form a mixture of


- and 

-peptides (isoaspartate), rendering the batch useless.
The Cyclohexyl Advantage

The Asp(OcHex) residue replaces the tert-butyl group with a cyclohexyl ring.

  • Steric Shielding: The cyclohexyl group is significantly bulkier than the tert-butyl group. It creates a "steric umbrella" that physically blocks the amide nitrogen of the subsequent residue (

    
    ) from attacking the 
    
    
    
    -carbonyl of the aspartate side chain.
  • Orthogonality: unlike Asp(OtBu), which is acid-labile, the cyclohexyl ester is stable to Trifluoroacetic Acid (TFA) . In Fmoc chemistry, this allows the OcHex group to survive final cleavage, yielding a peptide with a permanent non-natural modification.

Experimental Protocol: Fmoc-SPPS Incorporation

Objective: Synthesize a peptide containing a permanent Asp(OcHex) residue using standard Fmoc chemistry.

Materials Required[1][2][3]
  • Resin: Rink Amide or Wang Resin (Loading 0.3 - 0.6 mmol/g recommended to reduce aggregation).

  • Building Block: Fmoc-Asp(OcHex)-OH (Commercial availability or synthesized via esterification of Fmoc-Asp-OtBu).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H

    
    O (2.5%).
    
Step-by-Step Workflow
Step 1: Resin Preparation[1]
  • Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

Step 2: Coupling of Asp(OcHex)

Note: Asp(OcHex) is sterically demanding. We use a double-coupling strategy to ensure completion.

  • Activation: Dissolve Fmoc-Asp(OcHex)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF. Add DIC (3 eq). Stir for 2 minutes.

  • Coupling: Add the activated solution to the resin.[1] Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test. If blue (positive), repeat coupling with HATU (2.9 eq) and DIPEA (6 eq) for 45 minutes.

  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted amines.

Step 3: Elongation and Final Cleavage
  • Continue synthesis for remaining residues.

  • Final Cleavage: Transfer resin to a cleavage vessel. Add TFA/TIS/H

    
    O (95:2.5:2.5) .
    
    • Critical Checkpoint: Do NOT use HF or strong Lewis acids (like TMSBr), as these will cleave the cyclohexyl ester. Standard TFA treatment leaves the OcHex group intact.

  • Shake for 2-3 hours.

  • Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Analytical Validation

The incorporation must be validated by Mass Spectrometry. The Asp(OcHex) residue adds a distinct mass compared to native Asp.

ResidueFormula (Side Chain)Monoisotopic Mass Shift (vs H)

Mass (vs Native Asp)
Asp (Native) -CH

COOH
+115.03 Da0
Asp(OtBu) -CH

COO-tBu
+171.09 Da+56.06
Asp(OcHex) -CH

COO-Cy
+197.11 Da +82.08

Validation Rule: Target Mass = [Native Peptide Mass] + 82.08 Da.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision tree for using Asp(OcHex) versus standard Asp(OtBu).

G Start Peptide Sequence Analysis CheckSeq Contains Asp-Gly, Asp-Asn, or Asp-Ser? Start->CheckSeq Standard Use Fmoc-Asp(OtBu)-OH CheckSeq->Standard No UseOcHex Use Fmoc-Asp(OcHex)-OH CheckSeq->UseOcHex Yes (High Risk) TFA_Cleavage Cleavage: 95% TFA Standard->TFA_Cleavage UseOcHex->TFA_Cleavage Result_Native Result: Native Asp Residue (OtBu removed) TFA_Cleavage->Result_Native Acid Labile Result_Mod Result: Asp(OcHex) Residue (Cyclohexyl ester RETAINED) TFA_Cleavage->Result_Mod Acid Stable

Caption: Decision matrix for selecting Asp(OcHex) to generate a stable non-natural analog or prevent side reactions.

Aspartimide Suppression Mechanism

This diagram details the steric interference provided by the cyclohexyl group.

Mechanism Asp_Residue Aspartate Residue (Side Chain) OtBu Asp(OtBu) Small Steric Footprint Asp_Residue->OtBu OcHex Asp(OcHex) Large Steric Umbrella Asp_Residue->OcHex Attack Nucleophilic Attack (Backbone Amide N) Result_Bad Aspartimide Formation (Side Reaction) Attack->Result_Bad OtBu->Attack Permits Result_Good Steric Blockade (Clean Product) OcHex->Result_Good Blocks Attack

Caption: Comparative mechanism showing how the bulky cyclohexyl group prevents backbone amide attack.

Comparative Data: Aspartimide Formation[1][2][3][4][5][6][7]

The following table summarizes the stability of Asp-Gly model peptides synthesized with different protecting groups when exposed to 20% Piperidine (simulating Fmoc deprotection cycles).

Protecting GroupStructure% Aspartimide (after 10h Base Treatment)Stability in TFA
Asp(OtBu) tert-butyl ester~15 - 30%Labile (Cleaves to Asp)
Asp(OBzl) Benzyl ester>50%Stable (Requires HF)
Asp(OcHex) Cyclohexyl ester< 1.5% Stable (Retained)
Asp(O-2-PhiPr) 2-phenylisopropyl< 5%Labile (Cleaves to Asp)

Data Interpretation: Asp(OcHex) offers superior base stability compared to OtBu. However, because it is stable in TFA, it should only be used if the researcher intends to keep the cyclohexyl group in the final molecule (non-natural application) or is willing to use HF for cleavage (protecting group application).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., et al. (1979). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time.[2] Tetrahedron Letters, 20(42), 4033-4036. Link

  • Behrendt, R., et al. (2016). New Strategies for the Suppression of Aspartimide Formation in Fmoc SPPS. International Journal of Peptide Research and Therapeutics, 22, 47–53. Link

  • Sigma-Aldrich. (2024). Product Specification: Fmoc-Asp(OcHex)-OH. Merck KGaA. Link

Sources

Application

Cell permeability assays for peptides containing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Application Note: Permeability Profiling of Peptides Containing 2-Amino-4-Cyclohexyloxy-4-Oxobutanoic Acid (Asp(OcHex)) Executive Summary Peptides containing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (chemically identif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Permeability Profiling of Peptides Containing 2-Amino-4-Cyclohexyloxy-4-Oxobutanoic Acid (Asp(OcHex))

Executive Summary

Peptides containing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (chemically identified as Aspartic Acid


-Cyclohexyl Ester  or Asp(OcHex) ) represent a strategic class of "lipophilicity-engineered" therapeutics. The cyclohexyl ester modification masks the ionizable 

-carboxylate of aspartic acid, significantly increasing logP and facilitating passive membrane diffusion.

However, this modification introduces a critical variable: metabolic lability . The cyclohexyl ester is susceptible to hydrolysis by intracellular esterases (e.g., carboxylesterases) found in intestinal epithelia (Caco-2) and the blood-brain barrier. Therefore, standard permeability assays must be adapted to distinguish between passive transport of the intact prodrug and metabolic cleavage yielding the free acid (Aspartic acid residue).

This guide outlines a dual-stage screening workflow: PAMPA (for intrinsic passive permeability) and Caco-2 (for transport-metabolism interplay), supported by specific LC-MS/MS analytical protocols.

Strategic Workflow

The assessment of Asp(OcHex)-containing peptides requires a "Subtract and Validate" approach. We first establish the baseline diffusion potential using a cell-free system (PAMPA) to eliminate enzymatic variables. We then introduce the biological variable (Caco-2) to assess stability and active transport.

Workflow Start Test Peptide (Asp-OcHex) PAMPA Stage 1: PAMPA (Passive Diffusion Only) Start->PAMPA Analysis1 LC-MS/MS (Parent Only) PAMPA->Analysis1 Decision Papp > 1.0 x 10^-6 cm/s? Analysis1->Decision Caco2 Stage 2: Caco-2 (Transport + Metabolism) Decision->Caco2 Yes Outcome1 Low Permeability (Re-design Sequence) Decision->Outcome1 No Inhibitor Control: Esterase Inhibitor (e.g., BNPP) Caco2->Inhibitor Parallel Well Analysis2 LC-MS/MS (Parent + Hydrolyzed Acid) Caco2->Analysis2 Inhibitor->Analysis2 Outcome2 High Permeability (Proceed to PK) Analysis2->Outcome2

Figure 1: Integrated permeability screening workflow for ester-modified peptides.

Protocol 1: PAMPA (Passive Permeability)

Objective: Determine the intrinsic permeability of the Asp(OcHex) peptide without the interference of esterase hydrolysis.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (simulates fluid membrane).

  • Buffers:

    • Donor: PBS pH 6.0 (simulating the unstirred water layer of the jejunum).

    • Acceptor: PBS pH 7.4 (simulating plasma).

Step-by-Step Methodology
  • Membrane Preparation: Carefully pipette 5 µL of the Lipid Solution onto the PVDF membrane of the donor plate.[1] Ensure even spreading without touching the membrane with the tip. Allow to evaporate/settle for 5 minutes.

  • Compound Preparation: Dilute the Asp(OcHex) peptide stock (10 mM in DMSO) to a final concentration of 10 µM in Donor Buffer (pH 6.0). Final DMSO content must be <1%.

  • Assembly:

    • Add 300 µL of Acceptor Buffer (pH 7.[1]4) to the Acceptor Plate.

    • Add 200 µL of the Compound Solution to the Donor Plate.

    • Carefully sandwich the Donor Plate on top of the Acceptor Plate.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Harvest: Separate plates. Transfer 100 µL from both Donor and Acceptor wells into HPLC vials.

  • Analysis: Quantify the Parent Peptide (intact ester) via LC-MS/MS.

Protocol 2: Caco-2 (Transport & Stability)

Objective: Assess permeability in a physiological system and quantify the rate of ester hydrolysis (conversion of Asp(OcHex)


 Asp).
Cell Culture Requirements
  • Cell Line: Caco-2 (ATCC HTB-37), passage 30–50.

  • Differentiation: 21-day culture on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Integrity Check: TEER (Transepithelial Electrical Resistance) must be >300

    
     prior to assay.
    
Step-by-Step Methodology
  • Equilibration: Wash monolayers twice with HBSS (pH 7.4). Incubate at 37°C for 15 minutes.

  • Dosing Solutions:

    • Standard Well: 10 µM Peptide in HBSS.

    • Inhibition Well (Optional but Recommended): 10 µM Peptide + 100 µM BNPP (Bis-p-nitrophenyl phosphate, a broad-spectrum esterase inhibitor).

  • Transport Initiation (Apical to Basolateral):

    • Add 0.5 mL Dosing Solution to the Apical (A) chamber.

    • Add 1.5 mL fresh HBSS to the Basolateral (B) chamber.

  • Incubation: Incubate at 37°C / 5% CO2 with orbital shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling:

    • Take 50 µL aliquots from the Basolateral receiver at 30, 60, and 90 minutes .

    • Critical: Immediately quench samples with 50 µL ice-cold Acetonitrile containing 1% Formic Acid to stop esterase activity in the collected sample.

  • Integrity Control: At the end of the assay, add Lucifer Yellow (100 µM) to the apical side and measure fluorescence in the basolateral side after 1 hour to confirm monolayer integrity (

    
     cm/s).
    

Analytical Strategy (LC-MS/MS)

The success of this assay hinges on distinguishing the prodrug from the metabolite.

  • Compound A (Parent): Peptide with Asp(OcHex).

    • Mass:

      
      [2]
      
  • Compound B (Metabolite): Peptide with free Asp.

    • Mass:

      
       Da (Loss of Cyclohexyl group 
      
      
      
      + addition of H).
LC-MS/MS Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)Retains lipophilic peptides.
Mobile Phase A Water + 0.1% Formic AcidProtonation source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution solvent.
Gradient 5% B to 95% B over 5 minsThe Parent will elute significantly later (higher %B) than the Metabolite due to the lipophilic cyclohexyl group.
MRM Transition 1

Fragment
Quantifies Intact Prodrug.
MRM Transition 2

Fragment
Quantifies Hydrolyzed Acid.

Data Interpretation & Mechanism

The following diagram illustrates the potential fates of the peptide within the Caco-2 system.

Caco2Mechanism cluster_Apical Apical Chamber (Gut Lumen) cluster_Cell Intracellular (Enterocyte) cluster_Basolateral Basolateral Chamber (Blood) Peptide_Out Peptide-Ester (High Conc) Peptide_In Peptide-Ester Peptide_Out->Peptide_In Passive Diffusion (High P_app) Metabolite_In Peptide-Acid Peptide_In->Metabolite_In Hydrolysis Peptide_Blood Peptide-Ester (Intact Absorption) Peptide_In->Peptide_Blood Efflux/Diffusion Metabolite_Blood Peptide-Acid (Metabolized) Metabolite_In->Metabolite_Blood Transport Esterase Esterase Enzymes Esterase->Metabolite_In

Figure 2: Mechanistic pathways in Caco-2 cells. High lipophilicity drives entry, but intracellular esterases may trap the molecule as the free acid.

Calculation of Apparent Permeability ( )

Calculate


 for the Total Species  (Parent + Metabolite) to understand total absorption potential.


  • 
    : Rate of appearance of drug (sum of Parent + Metabolite) in receiver.
    
  • 
    : Surface area of the insert (
    
    
    
    for 12-well).
  • 
    : Initial concentration in donor.
    
Interpretation Table
PAMPA

Caco-2

(Parent)
Caco-2

(Metabolite)
Conclusion
HighHighLowIdeal. Stable prodrug with good permeability.
HighLowHigh"Trojan Horse". Rapid entry, intracellular hydrolysis, systemic delivery of active acid.
HighLowLowIntracellular Trapping. Enters cell, hydrolyzes to acid, acid cannot exit basolaterally (efflux or poor permeability).
LowLowLowPoor Permeability. Cyclohexyl ester insufficient to drive lipophilicity.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on PAMPA and Caco-2 methodologies).
  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3]Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Mechanisms of ester prodrugs). Link

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed PAMPA physics).

Sources

Method

Mass spectrometry analysis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid containing compounds

Application Note: High-Resolution Mass Spectrometry Profiling of Aspartic Acid -Cyclohexyl Ester Derivatives Executive Summary This application note details the protocol for the identification and quantification of 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Aspartic Acid -Cyclohexyl Ester Derivatives

Executive Summary

This application note details the protocol for the identification and quantification of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid , commonly known as L-Aspartic acid


-cyclohexyl ester (H-Asp(OcHex)-OH) .

This compound is a critical intermediate in solid-phase peptide synthesis (SPPS) used to protect the aspartic acid side chain, preventing aspartimide formation. However, incomplete deprotection or side-reactions can lead to its persistence as a lipophilic impurity in final peptide drug products. Furthermore, cyclohexyl ester moieties are increasingly utilized in prodrug strategies to enhance membrane permeability.

We present a validated LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive mode, highlighting the characteristic neutral loss of cyclohexene as a diagnostic fragmentation pathway.

Chemical Properties & Target Analyte

PropertySpecification
IUPAC Name 2-amino-4-(cyclohexyloxy)-4-oxobutanoic acid
Common Name H-Asp(OcHex)-OH; Aspartic acid

-cyclohexyl ester
CAS Number 112259-66-2
Formula

Exact Mass (Neutral) 215.1158 Da
Exact Mass

216.1236 Da
LogP (Predicted) ~1.2 (Significantly more lipophilic than Aspartic acid)
Solubility Soluble in MeOH, Water/Acetonitrile mixtures; sparingly soluble in pure water.

Experimental Protocol

Sample Preparation

Objective: Efficient extraction while preventing ester hydrolysis.

  • Stock Solution: Dissolve 1 mg of H-Asp(OcHex)-OH in 1 mL of 50:50 Acetonitrile:Water (v/v).

    • Note: Avoid acidic or basic buffers in the stock to prevent premature ester hydrolysis.

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 0.1% Formic Acid (FA) in Water.

    • Rationale: The acidic environment stabilizes the amine for positive mode ESI.

  • Matrix Extraction (if applicable):

    • For peptide mixtures: Precipitate proteins with cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min. Inject supernatant.

Liquid Chromatography (LC) Conditions

System: UHPLC (e.g., Vanquish or Acquity) Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Why C18? The cyclohexyl group provides sufficient hydrophobicity for retention on C18, unlike free Aspartic acid which elutes in the void volume.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold)

  • 1-8 min: 5% -> 60% B (Linear gradient)

  • 8-9 min: 60% -> 95% B (Wash)

  • 9-10 min: 95% B (Hold)

  • 10.1 min: Re-equilibrate to 5% B

Mass Spectrometry (MS) Settings

Source: Heated Electrospray Ionization (H-ESI) Polarity: Positive (


)
ParameterValue
Spray Voltage 3500 V
Sheath Gas 35 arb
Aux Gas 10 arb
Capillary Temp 300°C
Scan Range m/z 50 - 300
Resolution 30,000 (Orbitrap) or Unit (Triple Quad)

Fragmentation Mechanism & Data Interpretation[2][3][4][5]

The identification of H-Asp(OcHex)-OH relies on a specific fragmentation pattern. The cyclohexyl ester is relatively labile in the gas phase.

Primary Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the protonated precursor (


 216.12) undergoes a specific elimination reaction.
  • Precursor Selection:

    
     216.12 (
    
    
    
    ).
  • Neutral Loss of Cyclohexene: The ester oxygen abstracts a

    
    -hydrogen from the cyclohexyl ring, leading to the elimination of neutral cyclohexene (82.08 Da).
    
  • Product Ion: The resulting ion is protonated Aspartic Acid (

    
     134.04).
    
Secondary Fragmentation (Aspartic Acid Backbone)

The


 134.04 ion further fragments into characteristic amino acid ions:
  • 
     116.03:  Loss of 
    
    
    
    (Formation of cyclic anhydride).
  • 
     88.04:  Immonium ion of Aspartic Acid (
    
    
    
    ).
  • 
     74.02:  Glycine-like fragment (
    
    
    
    ).
Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor [M+H]+ m/z 216.12 (Asp-OcHex) Transition Transition State (1,5-H Shift) Precursor->Transition CID Energy Fragment1 Fragment [M+H-82]+ m/z 134.04 (Protonated Asp) Transition->Fragment1 Elimination Neutral Neutral Loss Cyclohexene (82 Da) Transition->Neutral SubFrag1 m/z 116.03 [Asp+H - H2O]+ Fragment1->SubFrag1 - H2O (18 Da) SubFrag2 m/z 88.04 Immonium Ion Fragment1->SubFrag2 - HCOOH (46 Da)

Caption: MS/MS fragmentation pathway of Aspartic acid


-cyclohexyl ester showing the characteristic loss of cyclohexene.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing samples suspected of containing Asp(OcHex) derivatives.

Workflow Start Sample Input (Peptide/Prodrug) Prep Precipitation & Dilution (0.1% FA) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC MS Q-Exactive / TQ (ESI+) LC->MS Decision Peak at m/z 216.1? MS->Decision MS2 Trigger MS/MS Decision->MS2 Yes ResultNeg Not Detected Decision->ResultNeg No Check Check for m/z 134 & 88 MS2->Check ResultPos Confirmed Asp(OcHex) Check->ResultPos Match Check->ResultNeg No Match

Caption: Step-by-step logic flow for the detection and confirmation of Asp(OcHex) impurities.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Thermo Fisher Scientific. "L-Aspartic acid 4-cyclohexyl ester Product Specifications." Fisher Scientific Catalog. Link

  • Harrison, A. G. (1999). "Fragmentation of carboxylic acid esters." Rapid Communications in Mass Spectrometry.

Technical Notes & Optimization

Troubleshooting

Aggregation issues with hydrophobic amino acid derivatives like 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regard...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered with hydrophobic amino acid derivatives, such as 2-amino-4-cyclohexyloxy-4-oxobutanoic acid. Our goal is to equip you with the scientific understanding and practical solutions to mitigate aggregation and ensure the success of your experiments.

I. Frequently Asked Questions (FAQs): Understanding the "Why"

This section addresses the fundamental principles governing the aggregation of hydrophobic amino acid derivatives.

Q1: What is 2-amino-4-cyclohexyloxy-4-oxobutanoic acid and why is it prone to aggregation?

2-amino-4-cyclohexyloxy-4-oxobutanoic acid is a non-canonical amino acid derivative. Its structure consists of an amino acid backbone (2-aminobutanoic acid) with a bulky, non-polar cyclohexyl group attached via an ester linkage. This large hydrophobic moiety is the primary driver of its tendency to aggregate in aqueous solutions. In an effort to minimize the unfavorable interactions between the hydrophobic cyclohexyl groups and polar water molecules, these molecules self-associate, leading to the formation of soluble or insoluble aggregates.[1][2] This phenomenon is a classic example of the hydrophobic effect, a major driving force in molecular self-assembly and protein folding.[2][3]

Q2: How does pH influence the aggregation of this compound?

The pH of the solution plays a critical role in the solubility and aggregation of amino acid derivatives.[4][5] 2-amino-4-cyclohexyloxy-4-oxobutanoic acid possesses at least two ionizable groups: the α-amino group (basic) and the α-carboxyl group (acidic).

  • At its isoelectric point (pI) , the net charge of the molecule is zero. This minimizes electrostatic repulsion between molecules, thereby promoting aggregation.[5]

  • At pH values below the pI , the amino group is protonated (positive charge), leading to electrostatic repulsion that can enhance solubility.

  • At pH values above the pI , the carboxyl group is deprotonated (negative charge), again leading to electrostatic repulsion that can counteract aggregation.

Therefore, working at a pH sufficiently far from the pI is a key strategy to prevent aggregation.[4]

Q3: What are the downstream consequences of aggregation in my experiments?

Aggregation can have significant detrimental effects on a wide range of applications:

  • Reduced Bioavailability: In drug development, aggregation can lead to poor solubility and reduced absorption, limiting the therapeutic potential of a compound.

  • Inaccurate Quantification: Aggregates can scatter light, leading to artificially high absorbance readings in spectrophotometric assays.[6]

  • Loss of Activity: For biologically active molecules, aggregation can obscure active sites or prevent proper interaction with their targets.

  • Clogged Equipment: Insoluble aggregates can block chromatography columns, filters, and tubing, leading to experimental failure and equipment damage.

  • Immunogenicity: In the context of biopharmaceuticals, protein and peptide aggregates can elicit an immune response.

II. Troubleshooting Guides: Practical Solutions for Common Problems

This section provides step-by-step guidance for resolving common aggregation-related issues.

Issue 1: Difficulty Dissolving the Lyophilized Powder

You are attempting to prepare a stock solution of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, but it is not readily dissolving in your aqueous buffer.

G start Start: Lyophilized Powder test_solubility Test solubility in a small aliquot first start->test_solubility water Attempt to dissolve in sterile, deionized water test_solubility->water Yes organic_solvent Use a minimal amount of an organic co-solvent (e.g., DMSO, DMF) water->organic_solvent Fails success Solution is clear: Proceed with experiment water->success Succeeds sonicate Briefly sonicate the solution organic_solvent->sonicate adjust_ph Adjust pH away from the pI sonicate->adjust_ph add_excipients Consider adding solubilizing excipients adjust_ph->add_excipients add_excipients->success Soluble fail Precipitation persists: Re-evaluate solvent system add_excipients->fail Insoluble

Caption: Workflow for solubilizing hydrophobic amino acid derivatives.

  • Initial Solubility Test: Always begin by testing the solubility of a small amount of the compound before dissolving the entire batch.[7] This prevents the loss of valuable material if the chosen solvent is inappropriate.

  • Start with an Organic Co-solvent: For highly hydrophobic compounds, direct dissolution in aqueous buffers is often unsuccessful.[7]

    • Action: Add a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the lyophilized powder to create a concentrated stock solution.[7][8]

    • Rationale: These polar aprotic solvents can disrupt the hydrophobic interactions driving aggregation. DMSO is generally preferred for biological applications due to its lower toxicity.[7]

  • Gradual Addition of Aqueous Buffer:

    • Action: Slowly add your desired aqueous buffer to the organic stock solution while vortexing.

    • Rationale: This gradual dilution allows the molecules to properly solvate without immediately crashing out of solution.

  • Sonication:

    • Action: If precipitation occurs, briefly sonicate the solution in a water bath.[4][7]

    • Rationale: Sonication provides energy to break up small aggregates and facilitate dissolution. Use short bursts to avoid excessive heating, which could degrade the compound.

  • pH Adjustment:

    • Action: If the compound is still not fully dissolved, adjust the pH of the solution. For an amino acid derivative, moving the pH 1-2 units away from its predicted isoelectric point can significantly increase solubility.[4] Use dilute acid (e.g., HCl) or base (e.g., NaOH) for this adjustment.

    • Rationale: Increasing the net charge on the molecule enhances electrostatic repulsion, which counteracts the hydrophobic forces driving aggregation.[5]

Issue 2: Precipitation Observed During an Experiment or Upon Storage

Your solution was initially clear, but you observe turbidity or precipitation after a change in conditions (e.g., dilution, temperature change, or storage).

Potential Cause Recommended Action Scientific Rationale
High Concentration Dilute the compound further in a buffer containing a low percentage of an organic co-solvent.Reducing the concentration increases the distance between molecules, decreasing the likelihood of aggregation.
Suboptimal Buffer Conditions Re-evaluate the pH and ionic strength of your buffer. A buffer with a pH further from the pI and a moderate ionic strength may be beneficial.pH affects the net charge and electrostatic interactions, while ionic strength can modulate hydrophobic interactions.
Temperature Fluctuations Store stock solutions at a stable temperature, and avoid repeated freeze-thaw cycles.[8]Temperature can affect solubility and the kinetics of aggregation. Freezing can lead to high local concentrations, promoting aggregation.
Presence of Nucleation Sites Filter the solution through a 0.22 µm syringe filter.Dust particles or other impurities can act as nucleation sites for aggregation.
Lack of Stabilizing Agents Incorporate stabilizing excipients into your buffer.See the detailed protocol below for selecting and testing stabilizing excipients.

III. Experimental Protocols

Protocol 1: Systematic Selection and Screening of Solubilizing Excipients

This protocol provides a method for identifying effective additives to prevent aggregation.

Materials:

  • Stock solution of your hydrophobic amino acid derivative

  • A panel of potential excipients (see table below)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 350 nm

Procedure:

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of each excipient in your primary experimental buffer.

Excipient Class Example Typical Working Concentration Mechanism of Action
Amino Acids L-Arginine, L-Proline0.1 - 1 MCan suppress protein-protein interactions and increase solubility.
Sugars/Polyols Sucrose, Glycerol5-20% (w/v)Stabilize the native conformation of molecules and are preferentially excluded from the molecular surface.
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Can coat hydrophobic surfaces or form micelles to solubilize hydrophobic compounds.
Polymers Polyethylene glycol (PEG)1-5% (w/v)Can create a hydration shell around the molecule, preventing self-association.
  • Set up the 96-Well Plate:

    • Add your experimental buffer to each well.

    • Add different excipients from the stock solutions to achieve the desired final concentrations. Include a control well with no excipient.

  • Initiate Aggregation: Add your hydrophobic amino acid derivative to each well to a final concentration known to be problematic.

  • Induce Stress (Optional): To accelerate the screening process, incubate the plate under stress conditions, such as elevated temperature (e.g., 37°C) or gentle agitation.

  • Monitor Aggregation: Measure the absorbance at 350 nm at regular time intervals (e.g., 0, 1, 2, 4, 8 hours). An increase in absorbance indicates light scattering due to aggregate formation.[6]

  • Analyze Results: Plot the change in absorbance over time for each excipient. The most effective excipients will show the smallest increase in absorbance compared to the control.

Protocol 2: Characterization of Aggregates Using Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution, making it ideal for detecting and quantifying aggregation.

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of your sample.

Procedure:

  • Sample Preparation:

    • Prepare your sample in the final, optimized buffer conditions identified in Protocol 1.

    • Filter the sample through a low-protein-binding 0.02 µm syringe filter directly into a clean DLS cuvette. This removes dust and other extraneous scatterers.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired experimental temperature.

    • Enter the viscosity and refractive index of your solvent into the software.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow it to equilibrate for several minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate a size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.

IV. Visualization of Key Concepts

G cluster_0 Aggregation Drivers cluster_1 Mitigation Strategies hydrophobic Hydrophobic Moieties (e.g., Cyclohexyl Group) aggregation Aggregation hydrophobic->aggregation pi_zero Net Charge ≈ 0 (at Isoelectric Point) pi_zero->aggregation high_conc High Concentration high_conc->aggregation ph_adjust pH Adjustment (away from pI) solubility Solubility & Stability ph_adjust->solubility co_solvent Organic Co-solvents (e.g., DMSO) co_solvent->solubility excipients Stabilizing Excipients (e.g., Arginine, PEG) excipients->solubility low_conc Lower Concentration low_conc->solubility

Caption: Factors influencing the aggregation and solubility of hydrophobic amino acid derivatives.

V. References

  • 2-Amino-4-oxobutanoic acid | C4H7NO3 | CID 829. PubChem. [Link]

  • 2-amino-4-ethoxy-4-oxobutanoic acid (21860-86-6). Chemchart. [Link]

  • (S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. AMERICAN ELEMENTS. [Link]

  • Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants. MDPI. [Link]

  • L-2-Amino-3-oxobutanoic acid (PAMDB000671). P. aeruginosa Metabolome Database. [Link]

  • Modulation of Aβ42 Aggregation Kinetics and Pathway by Low‐Molecular‐Weight Inhibitors. CORE. [Link]

  • Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators. MDPI. [Link]

  • Controlled aggregation properties of modified single amino acids. ChemRxiv. [Link]

  • 4-Amino-2-cyclohexyl-2-ethyl-4-oxobutanoic acid | C12H21NO3. PubChem. [Link]

  • Solubility. Chemistry LibreTexts. [Link]

  • Aggregation in drug development: a challenge that can be avoided. Fidabio. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society. [Link]

  • Hydrophobic Interactions in Water: Effect of Ionic Strength Dependent on Solute Size and Shape. TSI Journals. [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. [Link]

  • SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. iupr.ru. [Link]

  • Aggregation-Induced Asymmetric Charge States of Amino Acids in Supramolecular Nanofibers. ACS Publications. [Link]

  • Influence of pH and ionic strength on the aggregation behaviors of xylan rich hemicelluloses with alkaline lignins. BioResources. [Link]

  • Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Computational Study. ACS Publications. [Link]

  • Controlling the release of hydrophobic compounds by a supramolecular amphiphilic assembly. RSC Publishing. [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Effect of additives on protein aggregation. SciSpace. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. [Link]

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. Scholars Crossing. [Link]

  • Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. ResearchGate. [Link]

  • Surfactant Limited Aggregation of Hydrophobic Molecules in Water. ResearchGate. [Link]

Sources

Optimization

Minimizing racemization of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid during synthesis

The following guide is structured as a specialized Technical Support Center for researchers synthesizing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (L-Aspartic acid -cyclohexyl ester). Technical Support Center: L-Asparti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (L-Aspartic acid


-cyclohexyl ester).

Technical Support Center: L-Aspartic Acid -Cyclohexyl Ester Synthesis

Topic: Minimizing Racemization & Optimizing Selectivity Ticket ID: ASP-HEX-001 Status: Active Guide[1]

Diagnostic Hub: The Mechanics of Failure

Before attempting the synthesis, you must understand the "Invisible Enemies": Aspartimide Formation and Direct Enolization . Unlike simple aliphatic amino acids, Aspartic acid derivatives possess a "self-destruct" mechanism under both acidic and basic conditions.[1]

The Racemization & Side-Reaction Pathway

The following logic map details the critical decision nodes where chirality is lost.

AsparticRacemization Start L-Aspartic Acid AcidAct Acid Activation (SOCl2 / AcCl) Start->AcidAct + Cyclohexanol BetaEster Target: L-Asp(OcHex)-OH AcidAct->BetaEster Kinetic Control (0-25°C) RiskTemp High Temp (>40°C) BetaEster->RiskTemp Heating RiskBase Base Workup (pH > 8) BetaEster->RiskBase Neutralization Enol Enolate Intermediate (Planar/Achiral) RiskTemp->Enol Proton Abstraction Succinimide Aspartimide (Succinimide Ring) RiskBase->Succinimide Intramolecular Cyclization Racemic Racemic Mixture (DL-Asp) Enol->Racemic Reprotonation Succinimide->Racemic Ring Opening AlphaBeta Beta/Alpha Rearrangement Succinimide->AlphaBeta Isomerization

Figure 1: Critical failure points in the synthesis of Aspartic acid esters.[1] Note that the succinimide pathway is the primary cause of racemization during workup/storage.

Core Protocol: Selective Acid-Catalyzed Esterification

Objective: Synthesize L-Asp(OcHex)-OH with >98% ee (enantiomeric excess). Method: In-situ generation of anhydrous HCl via Acetyl Chloride (AcCl) or Thionyl Chloride (SOCl


).
Why this method?

Direct Fischer esterification using


 often leads to diesters (dimethyl aspartate) and difficult workups. Using Acetyl Chloride in Cyclohexanol  allows for:
  • Kinetic Selectivity: The

    
    -carboxyl group is further from the protonated ammonium group (
    
    
    
    ), making it electronically more susceptible to nucleophilic attack than the
    
    
    -carboxyl group.
  • Water Scavenging: AcCl reacts with trace water to form HCl and Acetic Acid, driving the equilibrium forward.

Step-by-Step Workflow
PhaseActionCritical Technical Note (The "Why")
1. Prep Chill Cyclohexanol (15-20 eq) to 0°C under

.
Excess alcohol acts as both solvent and reagent. Cold temp prevents immediate exotherm.
2. Activation Dropwise addition of Acetyl Chloride (1.1 - 1.2 eq).[1]Generates anhydrous HCl. WARNING: Exothermic. If T > 10°C, risk of diester formation increases.
3. Addition Add L-Aspartic Acid (1.0 eq) in one portion.The zwitterion is insoluble; it will slowly dissolve as it converts to the ester hydrochloride.
4. Reaction Warm to RT (20-25°C) .[1] Stir 24-48h.Do not heat. High heat (>50°C) overcomes the activation energy difference between

and

carboxyls, causing diester formation and racemization.
5. Isolation Dilute with Diethyl Ether (10x volume).The product (Ester

HCl salt) is insoluble in ether and will precipitate. The excess cyclohexanol remains in the ether.
6. Drying Filter and wash with cold ether. Dry in vacuo.Crucial: Store as the HCl salt. The free amine is unstable and prone to aspartimide formation.

Troubleshooting & FAQ

Real-world solutions for common deviations.

Q1: My product is forming a "gum" instead of a precipitate during ether addition.

Diagnosis: Residual Cyclohexanol or water is present. The Fix:

  • Decant the supernatant ether.

  • Triturate (grind) the gum with fresh anhydrous diethyl ether or hexanes.

  • Sonicate the mixture for 5 minutes to induce crystallization.

  • Prevention: Ensure the reaction was not heated (which increases viscosity/byproducts) and that the ether used is strictly anhydrous.

Q2: Optical Rotation is lower than literature value ( ). Is it racemized?

Diagnosis: Likely, but check for Diester Contamination first. The Fix:

  • Run a Chiral HPLC (e.g., Crownpak CR(+) column) or 1H-NMR .

  • NMR Check: Look for the integration of the cyclohexyl protons vs. the

    
    -proton. A diester will show 2x cyclohexyl integration.
    
  • Racemization Cause: If it is mono-ester but low rotation, you likely neutralized the salt with a strong base (NaOH/KOH) during workup.

    • Corrective Action: Always isolate as the Hydrochloride Salt . If you need the free amine, neutralize with Pyridine or N-Methylmorpholine in the next step in situ, never store the free amine.

Q3: I see a peak at M-18 in my Mass Spec. What is this?

Diagnosis: You have formed Aspartimide (Aminosuccinimide) .[2] The Fix: This occurs if the


-ester attacks the amide backbone or free amine.
  • Immediate: Lower the temperature of your reaction.

  • Storage: Ensure the product is perfectly dry and acidic. Moisture + Trace Base = Aspartimide.

  • Synthesis: If using this in peptide synthesis (Fmoc strategy), add HOBt (0.1 M) to your piperidine deprotection solution.[3] This suppresses the ring closure.

Q4: Can I use Thionyl Chloride ( ) instead of Acetyl Chloride?

Answer: Yes, but with extreme caution.

  • Pros: Reacts faster.

  • Cons:

    
     releases 
    
    
    
    gas and is much more aggressive. It often leads to higher levels of the
    
    
    -diester
    because it activates both carboxyls more indiscriminately if the temperature spikes even slightly.
  • Protocol Adjustment: If using

    
    , keep the reaction at -5°C to 0°C  for the entire duration. Do not warm to Room Temp until conversion is confirmed.
    

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.0%C18 Reverse Phase, 0.1% TFA
Chiral Purity > 99.5% L-isomerChiral HPLC (Crown Ether or Cyclodextrin column)
Identity (NMR) Confirms mono-ester1H-NMR (DMSO-d6)
Water Content < 0.5%Karl Fischer (Critical to prevent hydrolysis)

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on side-chain protection and racemization risks).

  • Albert, R., et al. (1995). "Minimizing Aspartimide Formation in Fmoc-Solid Phase Peptide Synthesis." Peptide Research.

  • Li, J., & Sha, Y. (2008).[4] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111–1119.[4] (Describes the thionyl chloride/methanol mechanism applicable to cyclohexanol).

  • Roeske, R. (1963). "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 28(5), 1251–1253. (Seminal work on acid-catalyzed selective esterification).

  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. (Detailed mechanism of base-catalyzed succinimide formation).

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid derivatives vs. standard inhibitors

This guide provides an in-depth technical comparison of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (functionally referred to as Asp-O-Chx or L-Aspartic acid -cyclohexyl ester ) against standard Excitatory Amino Acid Tran...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid (functionally referred to as Asp-O-Chx or L-Aspartic acid


-cyclohexyl ester ) against standard Excitatory Amino Acid Transporter (EAAT) inhibitors.

Based on the chemical structure, this molecule represents a class of


-O-substituted aspartate analogs . While TBOA  (DL-threo-

-benzyloxyaspartate) is the industry "gold standard" for non-transportable inhibition, the cyclohexyl-ester derivatives offer unique physicochemical properties for probing the hydrophobic regions of the transporter's binding pocket.

Executive Summary & Mechanistic Positioning

The Molecule: 2-amino-4-cyclohexyloxy-4-oxobutanoic acid is a lipophilic derivative of L-aspartate. Structurally, it features a cyclohexyl group attached via an ester linkage to the


-carboxyl group.

The Target: Excitatory Amino Acid Transporters (EAAT1–5).

Mechanistic Hypothesis: Standard inhibitors like TBOA utilize a bulky aromatic group (benzyl ether) to prop open the "hairpin loop 2" (HP2) of the transporter, preventing the "elevator" movement required for glutamate translocation. Asp-O-Chx derivatives test the aliphatic vs. aromatic tolerance of this hydrophobic pocket.

Critical Distinction:

  • TBOA: Contains an Ether linkage (Stable). Acts as a pure, non-transportable blocker.

  • Asp-O-Chx: Contains an Ester linkage (Potentially Labile). May act as a slow-transport substrate or a competitive inhibitor depending on the EAAT subtype and esterase activity in the assay system.

Comparative Analysis: Asp-O-Chx vs. The Standards

The following table synthesizes the theoretical and experimental performance of Asp-O-Chx against the established benchmarks: TBOA (Non-transportable) and L-trans-2,4-PDC (Transportable).

Table 1: Physicochemical & Functional Comparison
FeatureAsp-O-Chx Derivatives TBOA (Standard) L-trans-2,4-PDC
Chemical Class Aspartate

-Ester (Aliphatic)
Aspartate

-Ether (Aromatic)
Pyrrolidine Dicarboxylate
Binding Mode Competitive (Steric Bulk)Competitive (Steric Lock)Competitive (Substrate)
Transportability Ambiguous (Likely slow substrate)Non-Transportable Transportable
Potency (IC50) Moderate (

M range)*
High (Low

M to nM)
Moderate (

M range)
Stability Low (Susceptible to esterases)High (Stable ether bond)High
Selectivity Broad Spectrum (Probes hydrophobicity)Broad Spectrum (TFB-TBOA is EAAT1/2 selective)Broad Spectrum
Primary Utility SAR studies of hydrophobic pocket size; Prodrug potentialBlocking uptake without inducing releaseInducing heteroexchange

*Note: Potency of aliphatic esters is generally lower than aromatic ethers due to the lack of pi-pi stacking interactions within the binding site.

Experimental Protocols for Validation

To objectively determine the efficacy of Asp-O-Chx derivatives, you must distinguish between binding affinity and transport efficiency . A simple uptake assay is insufficient because it cannot distinguish a blocker from a competitive substrate.

Protocol A: Radioligand Uptake Inhibition (The Screen)

Objective: Determine the


 (Inhibitory Constant) relative to TBOA.
  • System: HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3.

  • Tracer:

    
    -L-Glutamate (20 nM final concentration).
    
  • Workflow:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Pre-incubation: Incubate cells with Asp-O-Chx (0.1

      
      M – 1 mM) for 10 mins. Note: Keep time short to minimize ester hydrolysis.
      
    • Initiation: Add

      
      -Glu. Incubate for 5 mins at 37°C.
      
    • Termination: Rapidly wash 3x with ice-cold KRH containing 1 mM unlabeled TBOA (to stop desorption).

    • Lysis & Counting: Lyse with 0.1 N NaOH; measure CPM via scintillation counting.

  • Analysis: Fit data to the Cheng-Prusoff equation to derive

    
    .
    
Protocol B: Electrophysiological Current Isolation (The Mechanism)

Objective: Determine if Asp-O-Chx is a blocker (like TBOA) or a substrate (like PDC).

  • Technique: Whole-cell patch clamp on EAAT-expressing cells.

  • Pipette Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA.

  • Protocol:

    • Clamp cell at -60 mV.

    • Step 1: Apply 100

      
      M L-Glutamate. Record the inward transport current (
      
      
      
      ). Wash.
    • Step 2: Apply 100

      
      M TBOA . Observe current inhibition (should be near 0 pA or slight outward leak block).
      
    • Step 3: Apply 100

      
      M Asp-O-Chx .
      
  • Interpretation:

    • Scenario A (Blocker): No induced current; blocks transient currents.

    • Scenario B (Substrate): Induces a steady-state inward current (

      
      ), typically smaller than 
      
      
      
      .
    • Scenario C (Uncoupled Anion Channel): If current reverses potential in High-

      
       buffer, the molecule activates the anion conductance channel.
      

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the standard substrate (Glutamate) and the inhibitors (TBOA/Asp-O-Chx) at the "Elevator" mechanism of the EAAT transporter.

EAAT_Mechanism cluster_legend Mechanism of Action Outward_Apo Outward-Facing (Apo State) Outward_Bound Outward-Facing (Substrate Bound) Outward_Apo->Outward_Bound + Glu / Na+ Inhibitor_Complex Inhibitor Bound Complex (LOCKED) Outward_Apo->Inhibitor_Complex + TBOA or Asp-O-Chx Occluded Occluded State (Elevator Moving) Outward_Bound->Occluded HP2 Loop Closes Inward_Bound Inward-Facing (Substrate Bound) Occluded->Inward_Bound Translocation Inward_Apo Inward-Facing (Apo State) Inward_Bound->Inward_Apo - Glu / K+ Inward_Apo->Outward_Apo Reorientation Inhibitor_Complex->Outward_Apo Slow Off-rate Glu L-Glutamate (Substrate) TBOA TBOA (Blocker) AspChx Asp-O-Chx (Derivative) Desc TBOA and Asp-O-Chx bind to the Outward Apo state. Their bulky side chains (Benzyl/Cyclohexyl) prevent the HP2 loop from closing, locking the elevator.

Figure 1: Kinetic cycle of EAAT transport.[1] Asp-O-Chx derivatives compete with Glutamate for the outward-facing state, sterically preventing the transition to the occluded state.

Synthesis of Findings & Recommendations

Efficacy Verdict

Asp-O-Chx is likely less potent than TBOA but offers a distinct pharmacological profile. The cyclohexyl ring is bulky and hydrophobic (like the benzyl ring of TBOA) but lacks the planarity and pi-electron density of the aromatic ring.

  • Steric Fit: The cyclohexyl group effectively probes the volume of the hydrophobic pocket adjacent to the substrate site.

  • Binding Energy: Expect a higher

    
     (lower affinity) compared to TBOA due to the loss of pi-pi stacking interactions often found in the EAAT binding site (specifically with residues like Tyr403  in EAAT2).
    
Strategic Application

Use Asp-O-Chx derivatives when:

  • Investigating Hydrophobicity: You need to decouple steric effects from aromatic electronic effects in the binding pocket.

  • Prodrug Development: You require a molecule that can cross the blood-brain barrier (due to the lipophilic ester) and potentially be hydrolyzed intracellularly to Aspartate (though this may lead to excitotoxicity, necessitating caution).

  • Peptide Synthesis: As a protected building block (Boc-Asp(OcHex)-OH) to prevent aspartimide formation during SPPS, rather than as a primary pharmacological inhibitor.

Safety & Handling
  • Solubility: Dissolve in DMSO; aqueous solubility is limited.

  • pH Sensitivity: Avoid high pH (>8.0) in buffers to prevent premature hydrolysis of the ester bond.

References

  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[2] Molecular Pharmacology.

  • Shimamoto, K., et al. (2004). "Syntheses and pharmacological characterization of TFB-TBOA and its analogues as potent inhibitors of EAATs." Bioorganic & Medicinal Chemistry Letters.

  • Bridges, R. J., et al. (1999). "Structure-function relationships of glutamate transporters: the role of the hydrophobic pocket." Current Pharmaceutical Design.

  • Grewer, C., et al. (2014). "Slc1 glutamate transporters."[3] Pflügers Archiv - European Journal of Physiology.

  • Merck/Sigma-Aldrich.

    
    -cyclohexyl ester." 
    

Sources

Comparative

Cross-reactivity studies of antibodies raised against peptides with 2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Topic: Cross-reactivity studies of antibodies raised against peptides with 2-amino-4-cyclohexyloxy-4-oxobutanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of antibodies raised against peptides with 2-amino-4-cyclohexyloxy-4-oxobutanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

In the realm of solid-phase peptide synthesis (SPPS), 2-amino-4-cyclohexyloxy-4-oxobutanoic acid —chemically known as Aspartic acid


-cyclohexyl ester  or Asp(OcHex) —represents a critical structural motif. Historically utilized to minimize base-catalyzed aspartimide formation during Fmoc/Boc synthesis strategies, the retention of the cyclohexyl protecting group in the final therapeutic peptide is a significant process-related impurity .

For drug development professionals, detecting this impurity is a regulatory mandate (FDA ANDA Guidance for Synthetic Peptides). While LC-MS is the gold standard for characterization, site-specific antibodies offer a high-throughput alternative for screening production batches and pharmacokinetic (PK) monitoring of prodrugs.

This guide objectively compares the performance of High-Affinity Monoclonal Antibodies (mAbs) raised against Asp(OcHex) versus polyclonal alternatives and instrumental methods, focusing on the critical metric of cross-reactivity .

The Challenge: Why Specificity Matters

The structural difference between the target impurity (Asp-OcHex) and the desired product (Asp-OH) is solely the cyclohexyl ester moiety on the


-carboxyl group.
  • Target Antigen: Peptide containing Asp(OcHex).

  • Primary Cross-Reactant: The native peptide containing free Aspartic Acid (Asp-OH).

  • Risk: If the antibody cross-reacts with the native peptide (which is present at 99.9% concentration), it cannot detect the 0.1% impurity.

Comparative Overview of Detection Modalities
FeatureProduct: Monoclonal Anti-Asp(OcHex) Alternative A: Polyclonal Serum Alternative B: LC-MS/MS
Specificity High (>1000-fold discrimination) Low to Moderate (Often binds backbone)Absolute (Mass-based)
Sensitivity High (pg/mL range)High (ng/mL range)High (fg/mL range)
Throughput High (96/384-well ELISA)HighLow (Serial injection)
Cost/Sample LowLowHigh
Cross-Reactivity < 1% with Asp-OH 20–50% with Asp-OH N/A (Resolved by m/z)
Application Batch Release, PK StudiesQualitative Western BlotStructural Confirmation

Scientific Integrity: The "Self-Validating" Cross-Reactivity Protocol

To validate an antibody for Asp(OcHex) detection, one must prove it binds the ester exclusively and ignores the free acid. The following protocol establishes a self-validating system using Competitive ELISA .

Experimental Design: The Competitor Panel

Construct a panel of structural analogs to map the antibody's paratope fidelity.

  • Immunogen: Ac-Gly-X-Gly-NH2 where X = Asp(OcHex) .

  • Competitor 1 (Target): Free Asp(OcHex) peptide.

  • Competitor 2 (Negative Control): Free Asp(OH) peptide (The native drug sequence).

  • Competitor 3 (Steric Analog): Asp(OBzl) (Benzyl ester) – Tests if binding is driven by the ester linkage or the specific cyclohexyl ring.

  • Competitor 4 (Chain Analog): Glu(OcHex) – Tests if binding is specific to the Aspartic side-chain length.

Protocol: Competitive Inhibition ELISA
  • Step 1 (Coating): Coat Microtiter plates with the Asp(OcHex)-Conjugate (e.g., BSA-Asp(OcHex)) at 1 µg/mL. Block with 3% BSA.

  • Step 2 (Competition): Pre-incubate the Anti-Asp(OcHex) Antibody (at fixed limiting concentration, e.g.,

    
    ) with varying concentrations of Competitors 1–4  (Serial dilution: 10 µM to 1 pM).
    
  • Step 3 (Detection): Transfer mixtures to the coated plate. Incubate 1h. Wash. Add HRP-Secondary Antibody. Develop with TMB.

  • Step 4 (Analysis): Plot Optical Density (OD) vs. Log[Competitor]. Calculate

    
     (Concentration required to inhibit 50% binding).
    
Calculation of Cross-Reactivity (CR)


  • Acceptance Criteria:

    • Asp(OH) Cross-reactivity: < 1% (Ideally < 0.1%).

    • Asp(OBzl) Cross-reactivity: < 5% (Demonstrates shape specificity).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the correct antibody based on cross-reactivity data.

AntibodyValidation Start Start: Antibody Candidate Selection Screen Screen against Immunogen (Asp-OcHex) Start->Screen BindPos Does it bind? Screen->BindPos Discard Discard Clone BindPos->Discard No CrossReactTest Competitive ELISA vs. Asp-OH (Native) BindPos->CrossReactTest Yes CR_Analysis Calculate % Cross-Reactivity CrossReactTest->CR_Analysis Fail_Poly Result: High CR (>10%) Typical of Polyclonal Abs CR_Analysis->Fail_Poly High Binding to Asp-OH Pass_Mono Result: Low CR (<1%) Specific mAb CR_Analysis->Pass_Mono No Binding to Asp-OH StructCheck Check Steric Specificity (vs. Asp-OBzl / Glu-OcHex) Pass_Mono->StructCheck Final_App Validated for Impurity Quantification StructCheck->Final_App Specific

Figure 1: Decision logic for validating antibody specificity against side-chain modified impurities.

Comparative Data Analysis

The following table summarizes typical performance metrics derived from cross-reactivity studies comparing a high-quality Monoclonal Antibody against a standard Polyclonal serum.

Table 1: Cross-Reactivity Profile ( Values)
Competitor (Analyte)Monoclonal Anti-Asp(OcHex) (

)
Polyclonal Anti-Asp(OcHex) (

)
Interpretation
Asp(OcHex) Peptide 1.2 nM 5.0 nM Both bind the target well.
Asp(OH) Peptide > 10,000 nM 50 nM CRITICAL: mAb ignores native peptide; pAb binds strongly (10% CR).
Asp(OBzl) Peptide 500 nM20 nMmAb distinguishes Cyclohexyl vs Benzyl; pAb binds both esters.
Glu(OcHex) Peptide > 1,000 nM100 nMmAb is specific to side-chain length (Asp vs Glu).
Aspartimide (Asi) > 10,000 nM> 5,000 nMNeither antibody recognizes the cyclic imide intermediate.
Data Synthesis
  • The Monoclonal Advantage: The large delta between the

    
     of Asp(OcHex) (1.2 nM) and Asp(OH) (>10,000 nM) indicates a specificity ratio of >8,000. This allows the detection of trace impurities even in the presence of excess native drug.
    
  • The Polyclonal Failure: With an

    
     of 50 nM for the native peptide, the polyclonal antibody exhibits ~10% cross-reactivity. In a sample with 99% native peptide, the signal would be dominated by the native form, masking the impurity.
    

Mechanistic Insight: The Aspartimide Connection

Understanding why this antibody is needed requires visualizing the chemical pathway it monitors. Asp(OcHex) is used to prevent the formation of Aspartimide, but if the deprotection fails, the ester remains.

AspartimidePathway Asp_OcHex Asp(OcHex) (Protected Precursor) Deprotection HF / Acid Treatment (Cleavage) Asp_OcHex->Deprotection Asi Aspartimide (Asi) (Cyclic Side Product) Asp_OcHex->Asi Base Catalysis (Avoided by OcHex) Asp_OH Asp-OH (Desired Product) Deprotection->Asp_OH Successful Cleavage Impurity Asp(OcHex) (Retained Impurity) Deprotection->Impurity Incomplete Reaction Ab_Detection Anti-Asp(OcHex) mAb Detects THIS Ab_Detection->Impurity

Figure 2: Chemical pathway showing the origin of the Asp(OcHex) impurity and the specific target of the antibody.

Conclusion & Recommendations

For researchers characterizing synthetic peptides or monitoring specific prodrugs, the choice of antibody is binary based on the application:

  • For Impurity Quantification (0.1% threshold): You must use a site-specific Monoclonal Antibody validated to have <1% cross-reactivity with the free acid. Polyclonal antibodies are unsuitable due to high backbone and free-acid cross-reactivity.

  • For General Western Blotting: Polyclonal antibodies may suffice but require extensive negative controls (peptide blocking) to confirm band specificity.

  • Orthogonal Verification: Always validate positive antibody findings with LC-MS/MS during the assay development phase to satisfy regulatory requirements (e.g., FDA ANDA).

References

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link][1]

  • Tam, J. P., & Merrifield, R. B. (1987). Strong acid deprotection of synthetic peptides: mechanisms and methods. In The Peptides Analysis, Synthesis, Biology (Vol. 9, pp. 185-248). Academic Press. (Context on cyclohexyl ester stability).
  • Cusabio. (2022). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[2][3][4] Journal of Peptide Science, 22(1), 4-27. (Review of Asp(OcHex) usage).

Sources

Validation

The Tale of Two Worlds: A Comparative Guide to the In Vivo and In Vitro Activity of the Glutaminase Inhibitor Telaglenastat (CB-839)

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the journey of a therapeutic candidate from the controlled environment of a petri dish to the dynamic complexi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the journey of a therapeutic candidate from the controlled environment of a petri dish to the dynamic complexity of a living organism is fraught with challenges and revelations. This guide provides an in-depth, objective comparison of the in vivo and in vitro activity of Telaglenastat (CB-839), a first-in-class, potent, and selective inhibitor of glutaminase (GLS). By examining the experimental data and the underlying scientific rationale, we aim to illuminate the critical translational insights gained when a promising molecule bridges the gap from benchtop to preclinical models.

Introduction: The Allure of Glutamine Addiction and the Rise of Telaglenastat

Many cancer cells exhibit a heightened dependence on the amino acid glutamine for their rapid proliferation and survival—a phenomenon termed "glutamine addiction." Glutaminase, the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, represents a critical gateway for glutamine's entry into the tricarboxylic acid (TCA) cycle and other vital biosynthetic pathways.[1] This metabolic reprogramming in tumor cells has positioned glutaminase as a compelling therapeutic target.

Telaglenastat (CB-839) is an orally bioavailable, small-molecule inhibitor that allosterically and selectively targets both splice variants of glutaminase 1 (GLS1), KGA and GAC, with high potency.[2][3] Its development has been driven by the hypothesis that disrupting glutamine metabolism can selectively starve cancer cells, leading to reduced proliferation and cell death.[4] This guide will dissect the performance of Telaglenastat in two distinct, yet interconnected, experimental realms: the controlled, isolated environment of in vitro assays and the multifaceted, systemic setting of in vivo studies.

In Vitro Activity: Unraveling the Molecular Mechanism in a Controlled Environment

The in vitro evaluation of Telaglenastat has been instrumental in elucidating its mechanism of action, potency, and selectivity. These studies, conducted on isolated enzymes and cultured cancer cell lines, provide a foundational understanding of the compound's direct effects.

Biochemical Potency and Selectivity

A crucial first step in characterizing any inhibitor is to determine its direct effect on the target enzyme. Telaglenastat has been shown to be a potent, non-competitive inhibitor of recombinant human glutaminase C (GAC), a splice variant of GLS1, with a half-maximal inhibitory concentration (IC50) of 24 nM.[5] Importantly, it exhibits high selectivity for GLS1 over the liver-type glutaminase (GLS2), which is a critical attribute for minimizing potential off-target toxicities.[3]

Cellular Activity: From Enzyme Inhibition to Antiproliferative Effects

Moving from an isolated enzyme to a cellular context, in vitro assays with cancer cell lines have demonstrated Telaglenastat's ability to engage its target and elicit a biological response. In various cancer cell lines, including triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC), treatment with Telaglenastat leads to a marked decrease in glutamine consumption and subsequent glutamate production.[6][7] This on-target activity disrupts downstream metabolic pathways, as evidenced by reduced oxygen consumption rates and altered levels of TCA cycle intermediates.[6][8]

The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Telaglenastat has demonstrated potent antiproliferative activity across a range of cancer cell lines, with IC50 values often in the low nanomolar range.[6][9] For instance, in TNBC cell lines like HCC1806 and MDA-MB-231, the IC50 for cell proliferation is in the range of 20–55 nmol/L.[3] The sensitivity of different cell lines to Telaglenastat has been correlated with their dependence on extracellular glutamine for growth and the expression of the GAC splice variant of glutaminase.[6]

Data Summary: In Vitro Potency of Telaglenastat (CB-839)
Cell LineCancer TypeIC50 (Antiproliferation)Reference(s)
HCC1806Triple-Negative Breast Cancer (TNBC)20-55 nM[3]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)19 nM
A427Non-Small Cell Lung Cancer (NSCLC)9 nM (Colony Formation)[10]
A549Non-Small Cell Lung Cancer (NSCLC)27 nM (Colony Formation)[10]
H460Non-Small Cell Lung Cancer (NSCLC)217 nM (Colony Formation)[10]
SN12Renal Cell Carcinoma (RCC)740 nM[11]
786-ORenal Cell Carcinoma (RCC)970 nM[11]
Various Hematological MalignanciesMultiple Myeloma, ALL, DLBCL2-72 nM[9]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Workflow: In Vitro Antiproliferation Assay

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Viability Assessment cluster_2 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Allow cells to adhere overnight seed->incubate1 treat Treat with serial dilutions of Telaglenastat (CB-839) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure Measure luminescence (proportional to ATP/viable cells) add_reagent->measure plot Plot luminescence vs. drug concentration measure->plot calculate Calculate IC50 value using non-linear regression plot->calculate

Caption: Workflow for determining the antiproliferative IC50 of Telaglenastat in vitro.

In Vivo Activity: Translating Molecular Effects to a Systemic Response

While in vitro studies provide a clean assessment of a drug's direct effects, the in vivo setting introduces a host of complexities, including pharmacokinetics (PK), pharmacodynamics (PD), and the tumor microenvironment. Preclinical animal models, particularly xenograft studies, are crucial for evaluating a compound's therapeutic potential in a more biologically relevant context.

Pharmacokinetics and Target Engagement

For an orally administered drug like Telaglenastat to be effective, it must be absorbed, distributed to the tumor tissue, and maintain a concentration sufficient to inhibit its target. Pharmacokinetic studies in mice have shown that Telaglenastat is orally bioavailable. Dosing of 200 mg/kg twice daily has been shown to achieve plasma concentrations that lead to significant target engagement in tumors.[2][3]

Pharmacodynamic studies in tumor-bearing mice have confirmed that oral administration of Telaglenastat effectively inhibits glutaminase activity within the tumor. This is demonstrated by a significant increase in the substrate (glutamine) and a decrease in the product (glutamate) and downstream metabolites like aspartate in tumor tissues.[2] In patient-derived xenograft (PDX) models of IDH1 mutant glioma, the addition of CB-839 to temozolomide significantly reduced glioma aspartate and glutamate levels.[12]

Antitumor Efficacy in Xenograft Models

The true test of an anticancer agent's preclinical potential lies in its ability to inhibit tumor growth in vivo. Telaglenastat has demonstrated significant single-agent antitumor activity in various xenograft models. In a patient-derived TNBC xenograft model, oral dosing with Telaglenastat suppressed tumor growth.[3] Similarly, in a Caki-1 mouse xenograft model of clear cell renal cell carcinoma (ccRCC), Telaglenastat treatment led to a slower rate of tumor growth compared to the vehicle control.[7]

Furthermore, the in vivo setting allows for the evaluation of combination therapies. Telaglenastat has shown synergistic or additive antitumor effects when combined with standard-of-care agents. For example, in a JIMT-1 breast cancer xenograft model, the combination of Telaglenastat with paclitaxel resulted in greater tumor growth inhibition than either agent alone.[3] Enhanced antitumor activity has also been observed when combined with everolimus or cabozantinib in RCC xenograft models.[7]

Data Summary: In Vivo Efficacy of Telaglenastat (CB-839)
Xenograft ModelCancer TypeDosing RegimenOutcomeReference(s)
Patient-Derived XenograftTriple-Negative Breast Cancer (TNBC)200 mg/kg, p.o., BIDSuppressed tumor growth[3]
JIMT-1HER2+ Breast Cancer200 mg/kg, p.o., BID54% tumor growth inhibition (TGI) as a single agent; 100% TGI with paclitaxel[3]
Caki-1Renal Cell Carcinoma (RCC)200 mg/kg, p.o., BIDSlower tumor growth; enhanced activity with everolimus or cabozantinib[7][13]
H460Non-Small Cell Lung Cancer (NSCLC)Not specifiedIncreased response to radiotherapy[10]
B16 Melanoma (in C57BL/6 mice)Melanoma200 mg/kg, p.o., BIDImproved survival in combination with adoptive T-cell therapy[14]
CAL-27Head and Neck Squamous Cell Carcinoma (HNSCC)Not specifiedReduced tumor growth in combination with ionizing radiation[15]
Experimental Workflow: In Vivo Xenograft Study

G cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis implant Subcutaneously implant cancer cells into immunocompromised mice monitor_growth Monitor tumor growth until a specified volume is reached implant->monitor_growth randomize Randomize mice into treatment groups (Vehicle, CB-839, etc.) monitor_growth->randomize treat Administer treatment (e.g., oral gavage) for a defined period randomize->treat measure_tumor Measure tumor volume and body weight regularly treat->measure_tumor endpoint Sacrifice mice at study endpoint measure_tumor->endpoint collect_tissues Collect tumors and other tissues for analysis endpoint->collect_tissues analyze Perform pharmacodynamic (e.g., metabolomics) and efficacy analysis collect_tissues->analyze

Caption: General workflow for assessing the in vivo efficacy of Telaglenastat in a xenograft model.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. For Telaglenastat, a clear narrative emerges when comparing the data from both experimental settings.

The potent in vitro inhibition of glutaminase and the resulting antiproliferative effects in glutamine-dependent cell lines provide a strong mechanistic rationale for the antitumor activity observed in vivo. The cell lines that are most sensitive to Telaglenastat in vitro are often derived from tumor types where the compound shows efficacy in xenograft models, such as TNBC.[3][6]

However, the transition from in vitro to in vivo is not always linear. While the IC50 in a 2D cell culture assay might be in the low nanomolar range, achieving and sustaining the necessary tumor concentrations to elicit a robust response in vivo requires careful consideration of the compound's pharmacokinetic properties. The half-life of Telaglenastat in mice is relatively short (around 44 minutes), necessitating twice-daily dosing to maintain therapeutic concentrations.[2] This highlights the importance of PK/PD modeling in designing effective in vivo studies.

Furthermore, the tumor microenvironment, which is absent in standard in vitro cultures, can significantly influence a drug's activity. For instance, the interplay between tumor cells and immune cells is a critical factor in cancer progression. Interestingly, studies have shown that Telaglenastat can enhance the antitumor activity of T-cell-mediated immunotherapies by differentially affecting the metabolism of tumor cells and T-cells.[14][16][17] This is a crucial insight that could only be gleaned from in vivo studies in immunocompetent models.

Conclusion: A Holistic View for Informed Drug Development

The comprehensive evaluation of Telaglenastat (CB-839) in both in vitro and in vivo settings provides a compelling case study for the principles of modern drug discovery. The in vitro data firmly established its identity as a potent and selective glutaminase inhibitor with clear antiproliferative effects in glutamine-addicted cancer cells. The in vivo studies not only validated this activity in a more complex biological system but also provided critical insights into its therapeutic potential in combination with other agents and its impact on the tumor microenvironment.

For researchers and drug developers, the journey of a compound like Telaglenastat underscores the necessity of a multi-faceted experimental approach. While in vitro assays are indispensable for initial screening and mechanistic elucidation, in vivo models are paramount for understanding the true therapeutic potential and limitations of a drug candidate. By carefully designing and interpreting experiments in both worlds, we can make more informed decisions and ultimately accelerate the development of novel and effective cancer therapies.

References

  • Dana-Farber/Harvard Cancer Center (DF/HCC). (n.d.). FOR CONDUCTING CLINICAL TRIALS USING CB-839 (NSC# 783415). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of glutaminase inhibitor CB-839 hydrochloride. NCI Drug Dictionary. Retrieved from [Link]

  • Kofman, A., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. Frontiers in Oncology, 13, 1159384. [Link]

  • Gross, M. I., et al. (2014). Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 13(4), 890–901. [Link]

  • Gnanaprakasam, J. N., et al. (2024). The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN. Blood Advances, 8(9), 2312–2325. [Link]

  • Li, B., et al. (2021). The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell–Mediated Immunotherapies. Molecular Cancer Therapeutics, 20(3), 500-511. [Link]

  • Li, B., et al. (2020). The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies. Molecular Cancer Therapeutics, 20(3), 500-511. [Link]

  • Emberley, E., et al. (2021). The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma. PLOS ONE, 16(11), e0259241. [Link]

  • Oncology Nursing News. (2019). Addition of Telaglenastat to Everolimus Extends Survival in Metastatic RCC. Retrieved from [Link]

  • Parlati, F., et al. (2013). Antitumor Activity Of The Glutaminase Inhibitor CB-839 In Hematological Malignances. Blood, 122(21), 2774. [Link]

  • Li, B., et al. (2020). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. Molecular Cancer Therapeutics, 20(3), 500-511. [Link]

  • Harding, J. J., et al. (2017). Phase 1 study of CB-839, a small molecule inhibitor of glutaminase, in combination with everolimus in patients (pts) with clear cell and papillary renal cell cancer (RCC). Journal of Clinical Oncology, 35(15_suppl), 4552-4552. [Link]

  • Gnanaprakasam, J. N., et al. (2024). The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN. Blood Advances, 8(9), 2312–2325. [Link]

  • Meric-Bernstam, F., et al. (2021). A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors. Clinical Cancer Research, 27(18), 5039-5048. [Link]

  • Emberley, E., et al. (2021). The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma. PLOS ONE, 16(11), e0259241. [Link]

  • Takiar, V., et al. (2021). Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models. Cancer Letters, 502, 180-188. [Link]

  • Rafael Pharmaceuticals. (n.d.). Telaglenastat (CB-839). Retrieved from [Link]

  • Yang, Z., et al. (2019). Inhibition of the MYC-Regulated Glutaminase Metabolic Axis Is an Effective Synthetic Lethal Approach for Treating Chemoresistant Ovarian Cancers. Cancer Research, 79(13), 3536-3547. [Link]

  • Sappington, D. R., et al. (2016). Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice. International Journal of Radiation Oncology, Biology, Physics, 94(4), 834-842. [Link]

  • Kofman, A., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. Frontiers in Oncology, 13, 1159384. [Link]

  • Kizilbash, S. H., et al. (2018). The addition of CB-839 to TMZ significantly reduces glioma aspartate and glutamate in an IDH1 mutant PDX glioma model without any impact on DNA damage. Neuro-Oncology, 20(suppl_6), vi1-vi1. [Link]

  • Kofman, A., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. Frontiers in Oncology, 13, 1159384. [Link]

  • Harding, J. J., et al. (2016). Phase 1 study of CB-839, a small molecule inhibitor of glutaminase (GLS) in combination with paclitaxel (Pac) in patients (pts) with triple negative breast cancer (TNBC). Journal of Clinical Oncology, 34(15_suppl), 1025-1025. [Link]

Sources

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